molecular formula C20H23N3O4 B2836318 1-(3,5-Dimethoxyphenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea CAS No. 954610-36-7

1-(3,5-Dimethoxyphenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea

Cat. No.: B2836318
CAS No.: 954610-36-7
M. Wt: 369.421
InChI Key: XWKAKAFSEUOJNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,5-Dimethoxyphenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea is a urea-based compound characterized by a 3,5-dimethoxyphenyl group linked via a urea bridge to a pyrrolidinone-methyl moiety. The 3,5-dimethoxyphenyl group is a common pharmacophore in kinase inhibitors and GPCR modulators, while the 5-oxo-pyrrolidinyl subunit may contribute to hydrogen bonding or conformational rigidity.

Properties

IUPAC Name

1-(3,5-dimethoxyphenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4/c1-26-17-9-15(10-18(11-17)27-2)22-20(25)21-12-14-8-19(24)23(13-14)16-6-4-3-5-7-16/h3-7,9-11,14H,8,12-13H2,1-2H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWKAKAFSEUOJNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)NCC2CC(=O)N(C2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dimethoxyphenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea typically involves the following steps:

    Formation of the pyrrolidinone ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the phenyl group:

    Formation of the urea linkage: The final step involves the reaction of the intermediate with an isocyanate or a similar reagent to form the urea linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dimethoxyphenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic agent for various diseases due to its interaction with biological targets.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethoxyphenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets would depend on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and synthetic differences between the target compound and related urea derivatives:

Compound Name Core Structure Key Substituents Synthesis Conditions Potential Applications Reference
1-(3,5-Dimethoxyphenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea (Target) Urea-linked pyrrolidinone 3,5-Dimethoxyphenyl, phenyl-pyrrolidinone Not explicitly detailed Kinase inhibition (inferred) -
1-(3,5-Dimethoxyphenyl)-3-(4-methyl-1H-pyrazol-1-yl)urea (MK13) Urea-linked pyrazole 3,5-Dimethoxyphenyl, 4-methylpyrazole AcOH reflux, 20 hours Kinase/protease modulation
PD173074 Pyrido[2,3-d]pyrimidinyl urea tert-Butyl, diethylaminobutylamino-pyrido Not detailed FGFR/VEGFR inhibition
1-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)-1-(4-methoxybenzyl)-3-(4-methoxyphenyl)urea Urea-linked dioxo-pyrrolidinyl 4-Methoxyphenyl, 4-methoxybenzyl Not detailed Unknown
1-(2-Amino-6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidin-7-yl)-3-(tert-butyl)urea Pyrido-pyrimidinyl urea 3,5-Dimethoxyphenyl, tert-butyl Typically in stock for FGFR studies Kinase inhibition (FGFR)

Key Observations:

Substituent Effects: The 3,5-dimethoxyphenyl group is conserved across multiple compounds (MK13, PD173074, FGFR catalog compounds), suggesting its role in binding aromatic pockets in kinase domains . Pyrazoles are rigid and planar, whereas pyrrolidinones offer conformational flexibility and a ketone for polar interactions .

Synthetic Routes: MK13 was synthesized via condensation in acetic acid, while Bi(OTf)₃-catalyzed cyclizations were used for related dimethoxyphenyl-containing benzofurans in . The target compound’s synthesis may require similar catalytic strategies for pyrrolidinone formation.

Biological Relevance: PD173074 and FGFR catalog compounds highlight urea derivatives’ prominence in kinase inhibition. The target’s pyrrolidinone-methyl group may mimic ATP-binding motifs, akin to quinazoline-based tyrphostins (e.g., AG1478) . The dioxo-pyrrolidinyl analog in has enhanced oxidation at the pyrrolidinone ring, which could influence metabolic stability or off-target interactions compared to the target’s 5-oxo group .

Q & A

Q. What are the optimized synthetic routes and critical reaction parameters for synthesizing this compound?

The synthesis involves multi-step reactions, typically starting with pyrrolidinone ring formation followed by urea linkage. Key steps include:

  • Pyrrolidine precursor synthesis : Cyclization of substituted amines or ketones under acidic or basic conditions.
  • Urea formation : Reaction of the pyrrolidine intermediate with 3,5-dimethoxyphenyl isocyanate under inert atmosphere (e.g., N₂) at 0–25°C .
  • Optimization : Solvent choice (e.g., DMF or THF), temperature control (to avoid side reactions), and catalyst use (e.g., DMAP for urea coupling) significantly affect yields. Purification via column chromatography or recrystallization ensures >95% purity .

Q. Which spectroscopic and chromatographic methods confirm structural integrity and purity?

  • NMR : 1^1H and 13^{13}C NMR verify substituent positions (e.g., methoxy protons at δ 3.7–3.9 ppm; pyrrolidinone carbonyl at ~170 ppm) .
  • HPLC-MS : Quantifies purity (>95%) and confirms molecular weight (e.g., [M+H]⁺ ion) .
  • IR : Detects urea C=O (~1640–1680 cm⁻¹) and pyrrolidinone C=O (~1720 cm⁻¹) .

Q. What preliminary biological assays are recommended for activity screening?

Initial screening often includes:

  • Enzyme inhibition assays : Target kinases or proteases due to urea’s hydrogen-bonding capacity .
  • Antimicrobial testing : MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. How do substituent variations (e.g., methoxy vs. halogen groups) influence bioactivity?

  • 3,5-Dimethoxy vs. 3-CF₃ substitution : Methoxy groups enhance solubility and π-π stacking, while electron-withdrawing groups (e.g., CF₃) improve target binding but reduce bioavailability .
  • SAR studies : Modifying the pyrrolidinone’s N-substituent (e.g., phenyl vs. fluorophenyl) alters enzyme selectivity. For example, fluorophenyl derivatives show 10-fold higher kinase inhibition .

Q. What computational strategies predict target interactions and guide rational design?

  • Docking simulations : Use Schrödinger Suite or AutoDock to model urea’s hydrogen bonding with ATP-binding pockets (e.g., EGFR kinase) .
  • MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories to prioritize derivatives .
  • QSAR models : Correlate logP, polar surface area, and substituent Hammett constants with activity data from analogues .

Q. How can contradictory bioactivity data across studies be resolved?

Discrepancies often arise from:

  • Assay conditions : Varying pH, serum content, or incubation time (e.g., serum proteins may bind urea derivatives, reducing apparent activity) .
  • Target polymorphism : Genetic variations in enzyme isoforms (e.g., CYP450) affect metabolic stability .
  • Mitigation : Standardize protocols (e.g., CLIA guidelines) and validate findings using orthogonal assays (e.g., SPR for binding affinity) .

Q. What strategies address low synthetic yields or byproduct formation?

  • DOE optimization : Use Taguchi or Box-Behnken designs to optimize temperature, solvent ratio, and catalyst loading. For example, reducing reaction temperature from 80°C to 50°C decreases dimerization by 40% .
  • Byproduct suppression : Add scavengers (e.g., molecular sieves for water-sensitive steps) or switch to flow chemistry for better heat/mass transfer .

Q. How does the compound’s physicochemical stability impact formulation?

  • pH-dependent degradation : Urea bonds hydrolyze rapidly at pH < 2 or > 10, requiring enteric coating for oral delivery .
  • Light sensitivity : Methoxy groups undergo photooxidation; store in amber vials under N₂ .
  • Thermal stability : DSC/TGA analysis shows decomposition >200°C, enabling melt extrusion for solid dispersions .

Methodological Notes

  • Data integration : Cross-referenced synthesis protocols, SAR trends, and computational tools from peer-reviewed studies.
  • Contradictions addressed : Highlighted assay variability and mitigation strategies based on empirical evidence.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.